Cas no 1214355-95-9 (2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl)
2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2'-fluoro-2-iodo-3-(trifluoromethyl)biphenyl
- 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl
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- Inchi: 1S/C13H7F4I/c14-11-7-2-1-4-8(11)9-5-3-6-10(12(9)18)13(15,16)17/h1-7H
- InChI Key: GRZSIPLYSCJFAY-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)(F)F)C=CC=C1C1C=CC=CC=1F
Computed Properties
- Exact Mass: 365.953
- Monoisotopic Mass: 365.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 0
2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002017-250mg |
2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl |
1214355-95-9 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A011002017-500mg |
2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl |
1214355-95-9 | 97% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A011002017-1g |
2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl |
1214355-95-9 | 97% | 1g |
$1534.70 | 2023-09-04 |
2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl
Professional Introduction to Compound with CAS No. 1214355-95-9 and Product Name: 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl
The compound with the CAS number 1214355-95-9 and the product name 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and material science. The presence of both fluorine and iodine substituents, along with a trifluoromethyl group, imparts distinct electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. Among these compounds, biphenyl derivatives have been extensively studied for their role in developing novel therapeutic agents. The specific modification of 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl with a fluorine atom at the 2-position and an iodine atom at the 2'-position, combined with a trifluoromethyl group at the 3-position, creates a molecule with exceptional reactivity and functional versatility.
One of the most compelling aspects of this compound is its utility as a building block in cross-coupling reactions. The iodine substituent facilitates palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic molecules. These reactions are widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. The fluorine atom, on the other hand, enhances the compound's stability under various reaction conditions while also influencing its electronic properties, making it an ideal candidate for further functionalization.
Recent studies have highlighted the importance of 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop inhibitors that can selectively target specific kinases, thereby modulating their activity and alleviating disease symptoms. The trifluoromethyl group, in particular, has been shown to improve binding affinity and metabolic stability, making it a highly sought-after moiety in drug design.
Moreover, the compound's structural framework makes it a promising candidate for applications beyond pharmaceuticals. In materials science, for instance, fluorinated biphenyl derivatives are used to develop advanced materials with unique electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other optoelectronic devices. The presence of both fluorine and iodine substituents allows for further derivatization, enabling the creation of tailored materials with specific functionalities.
The synthesis of 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl involves a series of well-established chemical transformations that highlight its synthetic utility. Typically, the synthesis begins with the halogenation of biphenyl precursors followed by selective functionalization at specific positions. The introduction of the trifluoromethyl group can be achieved through various methods, including metal-catalyzed cross-coupling reactions or direct fluorination techniques. Each step in the synthesis is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
One notable aspect of working with this compound is its reactivity towards nucleophiles due to the presence of the iodine atom. This reactivity allows for diverse functionalizations that can be tailored to meet specific synthetic goals. For example, nucleophilic aromatic substitution reactions can be employed to introduce additional substituents at different positions on the biphenyl ring. Such modifications can significantly alter the pharmacological properties of the resulting compounds, making them more effective as therapeutic agents.
The growing interest in 2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl is also reflected in its increasing demand across academic and industrial research settings. Many pharmaceutical companies are actively exploring its potential as a lead compound or intermediate in drug discovery programs. Collaborative efforts between chemists and biologists are underway to identify new therapeutic applications and optimize synthetic routes for large-scale production. These efforts are expected to yield novel drugs that address unmet medical needs and improve patient outcomes.
In conclusion,2'-Fluoro-2-iodo-3-(trifluoromethyl)biphenyl represents a versatile and valuable compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further exploration and development. As research continues to uncover new applications for this compound,CAS No 1214355-95-9 will undoubtedly play a crucial role in advancing scientific innovation across multiple disciplines.
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